molecular formula C8H11Cl2NO B1419488 3-Chloro-4-ethoxyaniline hydrochloride CAS No. 1185108-72-8

3-Chloro-4-ethoxyaniline hydrochloride

Cat. No. B1419488
M. Wt: 208.08 g/mol
InChI Key: QRNYSKLCAJBIRB-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxyaniline hydrochloride is an organic compound with the CAS Number: 1185108-72-8 and a molecular weight of 208.09 . It is widely used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethoxyaniline hydrochloride is 1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6 (10)5-7 (8)9;/h3-5H,2,10H2,1H3;1H . This indicates that the compound consists of a chlorine atom, an ethoxy group, and an amino group attached to a benzene ring .


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxyaniline hydrochloride has a molecular weight of 208.09 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .

Scientific Research Applications

Metabolism in Soil

  • Study : Researchers examined the metabolism of 3-Chloro-4-methoxyaniline, a compound structurally similar to 3-Chloro-4-ethoxyaniline, in soil. They found that it converted into various compounds, possibly via a free radical mechanism, when present in concentrations of 10 ppm or more (Briggs & Ogilvie, 1971).

Antibacterial Activity

  • Study : A study on 3-substituted-6-(3-ethyl-4-methylanilino)uracils, structurally related to 3-Chloro-4-ethoxyaniline, revealed their potential to inhibit bacterial DNA polymerase and Gram-positive bacteria growth, suggesting a potential application in antimicrobial therapies (Zhi et al., 2005).

Chemical Synthesis

  • Study : Research focusing on the synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones involved the use of ethyl imidate hydrochlorides, related to the chloro-ethoxyaniline structure. This study contributes to the field of organic synthesis, particularly in the formation of Schiff bases (Bekircan & Bektaş, 2008).

Biotransformation Studies

  • Study : A study on the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline revealed insights into the catabolic degradation of a chemical carcinogen. This research is crucial for understanding the metabolic pathways of similar compounds in biological systems (Kolar & Schlesiger, 1975).

Enzymatic Reactions and Biocatalysis

  • Study : Research on Rhodococcus erythropolis No. 7 demonstrated its ability to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid. This study highlights the potential use of biocatalysis in producing pharmaceutical intermediates and emphasizes the role of enzymatic reactions in organic synthesis (Park, Uhm, & Kim, 2008).

Polymerization Processes

  • Study : The synthesis of substituted phenylureas from methylation and ethylation of vanillin involved 3,4-dimethoxyaniline derivatives, demonstrating the utility of chloro-ethoxyaniline compounds in polymer science (Gardner, Moir, & Purves, 1948).

Green Chemistry Applications

  • Study : A research on boric acid-catalyzed multi-component reactions demonstrated the synthesis of 4H-isoxazol-5-ones in an aqueous medium, highlighting the role of similar compounds in environmentally friendly chemical processes (Kiyani & Ghorbani, 2015).

Safety And Hazards

3-Chloro-4-ethoxyaniline hydrochloride is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

3-chloro-4-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNYSKLCAJBIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxyaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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